molecular formula C34H16 B093916 Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene CAS No. 187-94-0

Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene

Cat. No. B093916
CAS RN: 187-94-0
M. Wt: 424.5 g/mol
InChI Key: RKRZAQAOKNVQQO-UHFFFAOYSA-N
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Description

Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C34H16 . It has an average mass of 424.491 Da and a monoisotopic mass of 424.125214 Da .


Synthesis Analysis

The synthesis of molecular nanographenes composed of two orthogonal dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene (DBPP) moieties covalently connected through a tetrafluorobenzene ring has been described . The reaction occurs exclusively in an intramolecular fashion without the formation of organic side products .


Molecular Structure Analysis

The molecular structure of Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene can be viewed using Java or Javascript . The rotational barrier involving the two DBPPs is hampered by the occurrence of additional noncovalent interactions between the closest aryl groups of both DBPPs .


Physical And Chemical Properties Analysis

Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene has a molecular weight of 424.4908 . Its ionization energy is 6.82 ± 0.02 eV .

Scientific Research Applications

  • Chiral Molecular Nanographenes : DBPP was synthesized in a helical arrangement, resulting in chiral molecular nanographenes. These compounds exhibit significant fluorescent behavior and electroactive characteristics (Izquierdo-García et al., 2021).

  • Crystal Packing of PAHs : Research on DBPP's oxidative cyclodehydrogenation provided insights into the reaction course and the effect of heat treatment on the morphology and crystal structure of PAHs (Kübel et al., 2000).

  • Oxidation Studies : The oxidation behavior of DBPP dianions was investigated, highlighting the reaction with oxygen and the formation of specific derivatives. This study provided insights into cyclic conjugation and structural characteristics of benzenoid dianions (Gutman, 1999).

  • Solvent Polarity Probes : The fluorescence emission spectra of DBPP in various solvents were studied, indicating its potential as a solvent polarity probe. This research contributes to understanding the interactions between PAHs and solvents (Tucker et al., 1991).

  • Mass Spectral Analysis : The mass spectra of DBPP and other violanthrenes were analyzed to understand the effect of overcrowding in condensed aromatic rings (Ueda et al., 1983).

  • Aromaticity with Embedded Heterocycles : A study explored the effects of different heteroelements embedded in DBPP on local aromaticities, providing valuable insights into the structural chemistry of PAHs (Szűcs et al., 2015).

  • Synthesis and Electronic Properties : The synthesis of DBPP via chemoselective C-O arylation of dimethoxyanthraquinones was reported. The study also highlighted the hole-transporting characteristics of these PAHs, relevant for organic electronics (Suzuki et al., 2017).

  • Synthesis of Extended PAHs : The synthesis of extended PAHs, including DBPP, was achieved through oxidative spirocyclization, revealing potential applications in organic electronics and graphene segments (Zhang et al., 2017).

  • Photosensitizer in Photocatalytic Water Reduction : DBPP derivatives were used as N ligands in copper complexes, applied as photosensitizers in photocatalytic water reduction systems. This application highlights the potential of DBPP in energy conversion and storage (Luo et al., 2016).

  • Structural Determination and Analysis : The structural determination of DBPP and its analogs was achieved, providing insights into planarity and molecular orbital calculations, crucial for understanding their chemical behavior (Kimura et al., 1994).

properties

IUPAC Name

decacyclo[20.12.0.02,11.03,8.04,33.012,21.015,20.019,24.023,28.029,34]tetratriaconta-1,3(8),4,6,9,11,13,15(20),16,18,21,23,25,27,29,31,33-heptadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H16/c1-5-17-13-15-25-26-16-14-18-6-2-8-20-22-10-4-12-24-23-11-3-9-21-19(7-1)27(17)31(25)33(29(21)23)34(30(22)24)32(26)28(18)20/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRZAQAOKNVQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C6=CC=CC7=C6C8=C9C(=C(C3=C58)C=C2)C=CC1=C9C7=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171965
Record name Dibenzo(fg,ij)phenanthro(2,1,10,9,8,7-pqrstuv)pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene

CAS RN

187-94-0
Record name Dibenzo(fg,ij)phenanthro(2,1,10,9,8,7-pqrstuv)pentaphene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000187940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(fg,ij)phenanthro(2,1,10,9,8,7-pqrstuv)pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene
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Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene
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Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene
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Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene
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Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene
Reactant of Route 6
Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene

Citations

For This Compound
3
Citations
WE Acree, SA Tucker, LE Cretella, AI Zvaigzne… - Applied …, 1990 - opg.optica.org
Fluorescence emission spectra are reported for 1,6-dithiapyrene, 3,10-dithiaperylene, 1,7-dithiaperylene, thianthrene, benz[4,10]anthra[1,9,8abcd]coronene, and benzo[cd]chryseno [4,5…
Number of citations: 33 opg.optica.org
S Pogodin, I Agranat - Organic Letters, 1999 - ACS Publications
Reactions of phenalenone (2), benzanthrone (3), and naphthanthrone (4) with a low-valent titanium reagent (TiCl 4 /LiAlH 4 /THF) gave peropyrene (1), tetrabenzo[a,cd,j,lm]perylene (6)…
Number of citations: 23 pubs.acs.org
FS Ehrenhauser, MJ Wornat - Polycyclic Aromatic Compounds, 2011 - Taylor & Francis
The Clar reaction of 7H-benz[de]anthracen-7-one (20) was reinvestigated as a source for C 34 H 18 polycyclic aromatic hydrocarbons (PAH). The utilization of a ternary sodium chloride/…
Number of citations: 3 www.tandfonline.com

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